molecular formula C11H14ClNO2 B1421410 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride CAS No. 1255718-22-9

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

Cat. No. B1421410
M. Wt: 227.69 g/mol
InChI Key: XWACDLCRNLYUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride, also known as homotaurine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

The compound has been involved in various synthetic processes, yielding derivatives with potential biological activities. For instance, the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was achieved through the fusion of specific carboxylic acid with 3-aminopropanoic acid, highlighting its role in the formation of isoindolone derivatives with a range of biological activities such as anti-inflammatory, antispasmodic, and anxiolytic properties (Csende, Jekő, & Porkoláb, 2011). Additionally, the compound has been utilized in the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists, indicating its applicability in developing targeted therapeutic agents (Yong Deng, Yi Shen, & Yuguo Zhong, 2003).

Structural and Spectroscopic Studies

The compound has been the subject of spectroscopic and structural analyses, underscoring its importance in the field of materials science. For example, polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, revealing challenges in their analytical and physical characterization and the necessity for detailed solid-state nuclear magnetic resonance studies (F. Vogt, G. Williams, Matthew N. R. Johnson, & R. Copley, 2013).

Fluorescent Derivatisation

It's also been involved in the fluorescent derivatisation of amino acids, showcasing its potential in biological assays. Specifically, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids, leading to strongly fluorescent derivatives applicable in biological assays (V. Frade, Síria A. Barros, J. Moura, & M. Gonçalves, 2007).

Biomedical Research

In the realm of biomedical research, derivatives of the compound have been assessed for genotoxicity as potential treatment options for sickle cell disease. The study conducted on mouse peripheral blood indicated that the compounds, such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, present non-genotoxic alternatives for treating sickle cell disease symptoms (J. D. dos Santos, Priscila Longhin Bosquesi, E. Varanda, Lídia Moreira Lima, & M. Chung, 2011).

properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWACDLCRNLYUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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